2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is an organosulfur compound characterized by the presence of a sulfinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the oxidation of sulfides to sulfoxides. Common oxidizing agents include hydrogen peroxide and periodate . Care must be taken to avoid over-oxidation to sulfones. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using environmentally benign oxidants. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoxides and further to sulfones.
Reduction: Reduction of sulfoxides back to sulfides.
Substitution: Reactions involving the replacement of functional groups on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The sulfinyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Sulfonimidates: Used as precursors for other sulfur-containing compounds and have applications in medicinal chemistry.
Uniqueness
2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H19NO2S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20?,26-/m0/s1 |
InChI Key |
DAFPBDIGMMUDMU-GHZUAHJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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